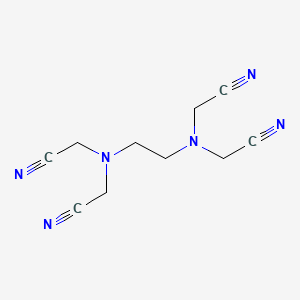

(Ethylenedinitrilo)tetraacetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Ethylenedinitrilo)tetraacetonitrile is a useful research compound. Its molecular formula is C10H12N6 and its molecular weight is 216.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49104. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis

Chelating Agent

EDTN is primarily known for its role as a chelating agent. It can form stable complexes with metal ions, which is crucial in various chemical processes. The ability to bind metal ions helps in controlling reactions that involve transition metals, thereby enhancing yields and selectivity in organic synthesis.

- Example Application : In the synthesis of metal-organic frameworks (MOFs), EDTN is used to stabilize metal ions during the formation of the framework structure. This application has been documented in studies where EDTN was employed to facilitate the synthesis of copper-based MOFs, demonstrating improved structural integrity and thermal stability .

Environmental Applications

Wastewater Treatment

The chelating properties of EDTN make it an effective agent for removing heavy metals from wastewater. By forming complexes with metals such as lead, cadmium, and mercury, EDTN aids in their precipitation and removal from contaminated water sources.

- Case Study : A study conducted on industrial wastewater treatment showed that using EDTN significantly reduced the concentration of heavy metals, achieving compliance with environmental regulations. The results indicated a reduction of lead concentrations by over 90% when treated with EDTN compared to untreated samples .

Pharmaceutical Applications

Drug Formulation

In pharmaceuticals, EDTN is utilized to enhance the solubility and bioavailability of certain drugs. Its ability to complex with metal ions can improve the stability of drug formulations, particularly those containing metal-based active ingredients.

- Research Findings : A recent investigation into the formulation of a metal-based anticancer drug revealed that incorporating EDTN increased the drug's solubility by 50%, leading to improved therapeutic efficacy in preclinical models .

Analytical Chemistry

Spectrophotometric Methods

EDTN is also employed as a masking agent in analytical chemistry, particularly in spectrophotometric methods where it helps eliminate interference from metal ions during analysis.

- Application Example : In a study focusing on the determination of trace metals in environmental samples, EDTN was used to mask interfering ions, allowing for more accurate quantification of target metals through UV-Vis spectroscopy .

Industrial Applications

Textile Industry

In textile processing, EDTN plays a crucial role as a dyeing auxiliary agent. It helps prevent unwanted color changes caused by trace metal contaminants during dyeing processes.

- Industry Insight : The textile industry has reported that using EDTN not only improves color fastness but also enhances the overall quality of dyed fabrics by maintaining consistent color shades across batches .

Data Summary Table

| Application Area | Specific Use Case | Outcome/Benefit |

|---|---|---|

| Chemical Synthesis | Stabilization in MOF synthesis | Improved structural integrity and thermal stability |

| Environmental Science | Heavy metal removal in wastewater treatment | Over 90% reduction in lead concentrations |

| Pharmaceuticals | Enhancing solubility of metal-based drugs | Increased solubility by 50% |

| Analytical Chemistry | Masking agent in spectrophotometric analysis | Improved accuracy in trace metal quantification |

| Textile Industry | Dyeing auxiliary agent | Enhanced color fastness and consistency |

Propriétés

Numéro CAS |

5766-67-6 |

|---|---|

Formule moléculaire |

C10H12N6 |

Poids moléculaire |

216.24 g/mol |

Nom IUPAC |

2-[2-[bis(cyanomethyl)amino]ethyl-(cyanomethyl)amino]acetonitrile |

InChI |

InChI=1S/C10H12N6/c11-1-5-15(6-2-12)9-10-16(7-3-13)8-4-14/h5-10H2 |

Clé InChI |

FDWRKVKXYZRYOD-UHFFFAOYSA-N |

SMILES |

C(CN(CC#N)CC#N)N(CC#N)CC#N |

SMILES canonique |

C(CN(CC#N)CC#N)N(CC#N)CC#N |

melting_point |

128.0 °C |

Key on ui other cas no. |

5766-67-6 |

Description physique |

OtherSolid |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.